2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide
Description
Background and Significance of Benzimidazole-Sulfanyl-Acetamide Derivatives
Benzimidazole-sulfanyl-acetamide derivatives represent a critical class of heterocyclic compounds combining three pharmacophoric elements: a benzimidazole core, a sulfanyl bridge, and an acetamide moiety. The benzimidazole scaffold is renowned for its broad-spectrum bioactivities, including antimicrobial, antifungal, and anti-inflammatory properties. The sulfanyl (-S-) group enhances electron delocalization and facilitates hydrogen bonding interactions, while the acetamide linker provides structural flexibility for target engagement.
The incorporation of branched alkyl groups, such as 2-methylpropyl (isobutyl), optimizes lipophilicity and bioavailability. For 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide, the bis(2-methylpropyl) substituents confer a logP of 3.8253, balancing membrane permeability and aqueous solubility. This structural synergy enables interactions with diverse biological targets, including DNA gyrase, carbonic anhydrases, and α-amylase, making it a versatile scaffold for drug discovery.
Historical Development of this compound Research
The compound emerged from systematic efforts to optimize benzimidazole derivatives for enhanced pharmacokinetics. Early synthetic routes involved:
- Condensation of o-phenylenediamine with carbonyl precursors to form the benzimidazole core.
- Nucleophilic substitution of 2-mercaptobenzimidazole with chloroacetamide intermediates.
A pivotal advancement was the use of triethylamine as a catalyst in ethanol under reflux (80°C, 6–8 hours), achieving yields >75%. Structural refinements, such as substituting linear alkyl chains with branched 2-methylpropyl groups, reduced crystallinity and improved blood-brain barrier penetration. Key milestones include:
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-12(2)9-20(10-13(3)4)16(21)11-22-17-18-14-7-5-6-8-15(14)19-17/h5-8,12-13H,9-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJFTISGHBESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CSC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide typically involves the reaction of benzimidazole derivatives with appropriate acylating agents. One common method includes the reaction of 2-mercaptobenzimidazole with N,N-bis(2-methylpropyl)chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding reduced derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins and enzymes in microbial cells, leading to cell death. In anti-cancer research, the compound may inhibit key enzymes involved in cell cycle regulation and DNA replication, thereby preventing cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
The following table summarizes key structural analogs and their substituent-related properties:
Key Observations:
- Bis(2-methylpropyl) vs. Diphenyl : The bis(2-methylpropyl) groups in the target compound and its chloro analog (CAS 5326-82-9) enhance steric protection and metabolic stability compared to the aromatic diphenyl groups in ’s derivatives, which may increase lipophilicity but reduce solubility .
- Benzimidazole-sulfanyl vs.
- Directing Groups : The N,O-bidentate group in ’s compound facilitates metal-catalyzed reactions, whereas the benzimidazole-sulfanyl group in the target compound could serve a similar role in coordination chemistry .
Physicochemical Properties
- Electronic Effects : The benzimidazole-sulfanyl group is electron-rich, contrasting with electron-withdrawing nitro and trifluoromethyl groups in ’s compounds, which may alter reactivity in electrophilic substitution or redox reactions .
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This compound's unique structure, characterized by the presence of a benzimidazole ring and a sulfanyl group, contributes to its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C17H25N3OS
- Molecular Weight: 319.47 g/mol
Synthesis
The synthesis typically involves the reaction of benzimidazole derivatives with acylating agents. A common method includes:
- Reaction of 2-mercaptobenzimidazole with N,N-bis(2-methylpropyl)chloroacetamide.
- Conducted under basic conditions in solvents like DMF or DMSO, using bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
Table 1: Summary of Synthetic Methods
| Method | Key Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 2-Mercaptobenzimidazole, N,N-bis(2-methylpropyl)chloroacetamide | DMF, K2CO3 | High |
| Method B | Benzimidazole derivatives, Acylating agents | DMSO, NaH | Moderate |
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various cellular processes:
- Antimicrobial Activity: Inhibits protein synthesis and enzyme activity in microbial cells.
- Anticancer Activity: Potentially inhibits enzymes involved in cell cycle regulation and DNA replication, leading to reduced cancer cell proliferation.
Case Studies
-
Antimicrobial Studies: A study demonstrated that derivatives of benzimidazoles exhibit significant antimicrobial properties against a range of pathogens. The compound showed promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.
- Results: Minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
-
Anticancer Research: Research indicated that compounds similar to this compound could inhibit cancer cell lines by targeting specific kinases involved in cell signaling pathways.
- Findings: In vitro studies showed a reduction in cell viability at concentrations below 10 µM.
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 5 | |
| Anticancer | HeLa cells | 8 |
Q & A
Q. What are the key synthetic pathways for 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves three stages: (1) formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions, (2) introduction of the sulfanyl group through nucleophilic substitution or thiolation reactions (e.g., using Lawesson’s reagent or thiourea derivatives), and (3) coupling with N,N-bis(2-methylpropyl)acetamide via amidation or alkylation.
- Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates . Monitor reaction progress with TLC (e.g., chloroform:methanol 7:3 ratio) and purify via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the bis(2-methylpropyl) groups (δ ~1.0–1.2 ppm for methyl protons) and benzimidazole protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Identify sulfanyl (C–S stretch ~600–700 cm⁻¹) and amide carbonyl (C=O stretch ~1650–1680 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities. Ensure high-resolution data collection and validate hydrogen bonding/van der Waals interactions .
- Cross-Validation : Compare crystallographic bond lengths/angles with DFT-calculated geometries. Discrepancies may arise from dynamic effects (e.g., torsional flexibility in solution vs. solid state) .
Q. What strategies mitigate competing side reactions during benzimidazole ring formation?
- Methodological Answer :
- Temperature Control : Perform cyclization at 0–5°C to suppress oxidation or ring-opening side reactions .
- Catalyst Selection : Use transition-metal catalysts (e.g., CuI) for regioselective thiolation .
- Protecting Groups : Temporarily block reactive sites (e.g., amines) to direct sulfanyl group attachment .
Q. How to design interaction studies with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding modes with benzimidazole and acetamide motifs targeting active sites .
- In Vitro Assays : Measure inhibition constants (Ki) via fluorometric or calorimetric methods. For example, monitor ATPase activity in enzyme inhibition studies .
- Mutagenesis : Validate binding hypotheses by introducing point mutations in target proteins .
Data Analysis & Interpretation
Q. How to analyze regioselectivity in sulfanyl group introduction?
- Methodological Answer :
- Hammett Plots : Correlate substituent effects (σ values) on benzimidazole with reaction rates .
- Isotopic Labeling : Use 34S-labeled reagents to track sulfanyl group incorporation via MS/MS .
Q. What computational methods validate experimental spectral data?
- Methodological Answer :
- DFT Calculations : Simulate IR/NMR spectra using Gaussian or ORCA software. Compare experimental vs. theoretical peaks (e.g., C=O stretch deviations <10 cm⁻¹) .
- Hirshfeld Surface Analysis : Map intermolecular interactions in crystallographic data to explain packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
